Cyclopentanone, 2-(2-hydroxyethyl)-

Description

Structural Features and Unique Functional Group Characteristics

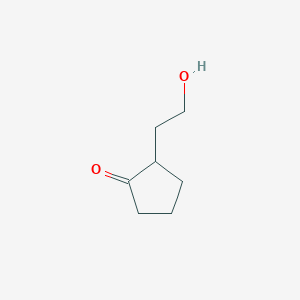

The core of Cyclopentanone (B42830), 2-(2-hydroxyethyl)- is the cyclopentanone ring, a five-membered cyclic ketone. This cyclic structure provides a degree of conformational rigidity. The key to its distinct chemical personality lies in the presence of two functional groups: a carbonyl group (C=O) as part of the cyclopentanone ring and a primary hydroxyl group (-OH) at the terminus of a two-carbon ethyl side chain attached to the second carbon of the ring.

The carbonyl group is a site of nucleophilic attack, and the adjacent α-carbons can be deprotonated to form enolates, which are powerful nucleophiles in their own right. The primary hydroxyl group, on the other hand, can act as a nucleophile, a proton donor, and can be oxidized to an aldehyde or carboxylic acid. The interplay between these two functional groups, separated by a short alkyl chain, allows for a range of intramolecular reactions and transformations, making it a versatile synthetic intermediate.

Interactive Data Table: Physicochemical Properties of Cyclopentanone, 2-(2-hydroxyethyl)- nih.gov

| Property | Value |

| IUPAC Name | 2-(2-hydroxyethyl)cyclopentan-1-one |

| CAS Number | 24804-46-4 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Complexity | 109 |

Comparative Analysis with Related Hydroxy-Substituted Cyclopentanones

To fully appreciate the unique nature of Cyclopentanone, 2-(2-hydroxyethyl)-, it is instructive to compare it with its close structural relatives: 2-hydroxycyclopentanone and 2-(hydroxymethyl)cyclopentanone.

Distinction from 2-Hydroxycyclopentanone Analogues

2-Hydroxycyclopentanone features a hydroxyl group directly attached to the carbon adjacent to the carbonyl group. fiveable.me This α-hydroxy ketone motif makes it prone to specific reactions such as aldol (B89426) condensations, where it can act as both a nucleophile and an electrophile. fiveable.me The proximity of the hydroxyl and carbonyl groups in 2-hydroxycyclopentanone leads to a higher degree of intramolecular hydrogen bonding and influences its reactivity in ways not observed in Cyclopentanone, 2-(2-hydroxyethyl)-, where the functional groups are separated.

Differentiation from 2-(Hydroxymethyl)cyclopentanone

In 2-(hydroxymethyl)cyclopentanone, the hydroxyl group is part of a methyl group attached to the second carbon of the cyclopentanone ring. This places the hydroxyl group one carbon atom closer to the ring compared to Cyclopentanone, 2-(2-hydroxyethyl)-. This seemingly small difference in the length of the alkyl chain can have a significant impact on the stereochemistry and feasibility of intramolecular cyclization reactions. The additional methylene group in the side chain of Cyclopentanone, 2-(2-hydroxyethyl)- provides greater flexibility, potentially allowing for the formation of different ring systems upon intramolecular reaction.

Interactive Data Table: Comparison of Hydroxy-Substituted Cyclopentanones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Cyclopentanone, 2-(2-hydroxyethyl)- | C₇H₁₂O₂ | 128.17 | Hydroxyethyl (B10761427) group at C2 |

| 2-Hydroxycyclopentanone | C₅H₈O₂ | 100.12 | Hydroxyl group directly at C2 |

| 2-(Hydroxymethyl)cyclopentanone | C₆H₁₀O₂ | 114.14 | Hydroxymethyl group at C2 |

Historical Context and Early Research Milestones

The study of substituted cyclopentanones has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. While early research in the late 19th and early 20th centuries focused on the synthesis and reactions of the parent cyclopentanone, the investigation of more complex substituted derivatives gained momentum as the tools of organic synthesis became more sophisticated. organic-chemistry.org

A significant milestone in the context of the title compound is a 1978 publication in The Journal of Organic Chemistry. chemsynthesis.com This paper described a synthetic route to 2-(2-hydroxyethyl)cyclopentanone, providing an early documented instance of its preparation. This work laid the groundwork for further exploration of its chemical properties and potential applications. The development of synthetic methods for various substituted cyclopentanones has been a continuous area of research, driven by their utility as versatile building blocks in the synthesis of complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h6,8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGDUNUNVYODAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480370 | |

| Record name | Cyclopentanone, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24804-46-4 | |

| Record name | Cyclopentanone, 2-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Cyclopentanone, 2 2 Hydroxyethyl

Reactivity of the Cyclopentanone (B42830) Core

The cyclopentanone ring, with its carbonyl group, is the site of numerous important chemical transformations.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the cyclopentanone ring is electrophilic and readily undergoes nucleophilic addition reactions. chemguide.co.ukyoutube.com A classic example is the reaction with hydrogen cyanide (HCN), which adds across the carbon-oxygen double bond to form a hydroxynitrile. chemguide.co.ukyoutube.com This reaction is typically carried out using a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic solution (pH 4-5) to provide a balance of HCN and free cyanide ions for optimal reaction rates. chemguide.co.uk The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the hydroxynitrile product. chemguide.co.uk

The stereochemistry of nucleophilic additions to cyclic ketones like cyclopentanone is an area of significant interest. The approach of the nucleophile can be influenced by steric and electronic factors, potentially leading to the formation of stereoisomers. acs.org

Reduction Chemistry and Derivatization

The carbonyl group of cyclopentanone, 2-(2-hydroxyethyl)- can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The stereochemical outcome of the reduction of substituted cyclopentanones, such as 2-methylcyclopentanone, has been studied, and similar considerations would apply to the 2-(2-hydroxyethyl) derivative. acs.orgquora.com The resulting diol, with two hydroxyl groups, opens up further possibilities for derivatization.

Enolate Formation and its Synthetic Utility

The α-hydrogens of cyclopentanone (the hydrogens on the carbons adjacent to the carbonyl group) are acidic and can be removed by a strong base to form an enolate. youtube.comyoutube.com Enolates are powerful nucleophiles and key intermediates in a wide array of carbon-carbon bond-forming reactions. nih.gov The formation of an enolate from cyclopentanone can be achieved using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). libretexts.org

Once formed, the enolate of cyclopentanone, 2-(2-hydroxyethyl)- can participate in various synthetic transformations. For instance, it can be alkylated by reacting with an alkyl halide in an SN2 reaction. youtube.com This allows for the introduction of various alkyl groups at the α-position of the cyclopentanone ring.

Reactivity of the 2-(2-Hydroxyethyl) Side Chain

The primary hydroxyl group on the side chain provides another reactive handle for chemical modifications.

Hydroxyl Group Functionalization: Esterification, Etherification, and Oxidation

The primary hydroxyl group of Cyclopentanone, 2-(2-hydroxyethyl)- can undergo a variety of functionalization reactions. These include:

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) or reaction with an alcohol under acidic conditions can form an ether. The regioselective protection of diols, such as the selective silylation of the primary hydroxyl group in a similar system, highlights the ability to differentiate between hydroxyl groups based on their steric and electronic environments. researchgate.net

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of oxidant determines the final product. For example, pyridinium chlorochromate (PCC) would typically oxidize a primary alcohol to an aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid would lead to the carboxylic acid.

Intramolecular Cyclization Pathways

The presence of both a ketone and a hydroxyl group in the same molecule allows for the possibility of intramolecular cyclization reactions. Under certain conditions, the hydroxyl group can act as a nucleophile and attack the carbonyl carbon, leading to the formation of a cyclic hemiketal. This process is often reversible.

Furthermore, derivatives of Cyclopentanone, 2-(2-hydroxyethyl)- can undergo intramolecular cyclization to form bicyclic products. For example, if the hydroxyl group is converted to a leaving group and an enolate is formed, an intramolecular SN2 reaction could lead to the formation of a bicyclo[3.3.0]octane ring system. The study of intramolecular cyclizations of related ene-yne systems catalyzed by palladium demonstrates the potential for forming complex cyclic structures from appropriately functionalized precursors. chemrxiv.org The intramolecular cyclization of a delta-hydroxy acid to form a delta-lactone is another example of how a hydroxyl group and a carbonyl-containing functional group within the same molecule can react to form a new ring. youtube.com

Mechanistic Studies of Key Transformations

The chemical behavior of Cyclopentanone, 2-(2-hydroxyethyl)- is a rich area of study, demonstrating fundamental principles of organic chemistry, including enolate chemistry, pericyclic reactions, and stereocontrol.

The cyclopentanone ring is readily enolizable, providing a nucleophilic α-carbon for aldol (B89426) additions and condensations. The reaction can proceed intermolecularly with an external aldehyde or ketone, or intramolecularly, leading to bicyclic systems.

A key transformation is the aldol reaction between the enolate of cyclopentanone and an aldehyde. For instance, the reaction with 2-bromoalkanals has been studied, which, after subsequent treatment, yields 2-(2-hydroxyalkylidene)cyclopentanones. nih.gov The mechanism begins with the deprotonation of cyclopentanone at the α-position by a base, typically a lithium amide such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a lithium alkoxide intermediate. Subsequent workup protonates the alkoxide to yield the β-hydroxy ketone, the initial aldol adduct.

In the case of intramolecular aldol reactions, the hydroxyethyl (B10761427) side chain can, in principle, be oxidized to an aldehyde, setting the stage for an intramolecular cyclization. Molecules containing two carbonyl groups, such as 1,4- and 1,5-diketones, can undergo intramolecular aldol reactions to form five- or six-membered rings, respectively. researchgate.net For Cyclopentanone, 2-(2-hydroxyethyl)-, if the terminal alcohol were oxidized to an aldehyde, it would create a 1,5-dicarbonyl system. Base-catalyzed intramolecular aldol condensation of this intermediate would be expected to form a six-membered ring fused to the original five-membered ring. The mechanism involves the formation of an enolate at the α-position of the cyclopentanone ring, which then attacks the aldehyde carbonyl at the end of the side chain. This cyclization would produce a bicyclo[3.2.1]octane derivative. researchgate.net The formation of five- and six-membered rings is generally favored in such reactions due to their thermodynamic stability compared to more strained smaller rings. researchgate.net

The stereochemistry of these aldol reactions is of significant interest. In a study by Iriye et al. (1995), the aldol reaction of the cyclopentanone-enolate with 2-bromoalkanals was investigated. The subsequent steps involving substitution and elimination provided insights into the stereochemical course of the reaction. nih.gov The table below summarizes the types of products obtained from such aldol-type reactions.

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Key Transformation | Product Type | Ref |

| Cyclopentanone Enolate | 2-Bromoalkanal | Aldol Addition / Substitution / Elimination | 2-(2-Hydroxyalkylidene)cyclopentanone | nih.gov |

| Cyclopentenone Enolate | 2-Bromooctanal | Aldol Addition / Substitution / Elimination | 5-(2-Hydroxyoctylidene)-2-cyclopentenone | nih.gov |

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations for cyclic ketones. nih.govresearchgate.net These reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry.

Cycloaddition Reactions: Photochemical [2+2] cycloadditions are a well-established method for forming four-membered rings and are particularly relevant for α,β-unsaturated ketones. researchgate.netepa.gov While Cyclopentanone, 2-(2-hydroxyethyl)- itself is a saturated ketone, its aldol condensation products are α,β-unsaturated ketones and thus potential substrates for such reactions. For example, the photocycloaddition of 2-cyclopentenone with alkenols has been shown to yield bicyclo[3.2.0]heptan-2-one derivatives. nih.gov The regioselectivity of these additions can be sensitive to factors like solvent and hydrogen bonding, an important consideration given the hydroxyl group in the target molecule's side chain. nih.gov

Electrocyclic Reactions: Electrocyclic reactions involve the concerted cyclization of a conjugated π-electron system. nih.gov A relevant example for cyclopentanone derivatives is the Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone, typically catalyzed by a Lewis acid or protic acid. researchgate.net A substrate derived from Cyclopentanone, 2-(2-hydroxyethyl)- could potentially undergo a Nazarov cyclization if appropriate unsaturation is introduced. The mechanism involves the generation of a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, eventually leading to the cyclopentenone product. researchgate.net

Sigmatropic Rearrangements: These are concerted reactions where a σ-bond migrates across a π-system. nih.gov The Cope rearrangement, a nih.govnih.gov-sigmatropic shift of a 1,5-diene, is a classic example. nih.gov An important variant is the oxy-Cope rearrangement, where a hydroxyl group is present on the 1,5-diene framework. The initial product is an enol, which tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. preprints.orgnih.gov A derivative of Cyclopentanone, 2-(2-hydroxyethyl)- containing a 1,5-diene system with the hydroxyl group appropriately positioned could undergo this rearrangement to form larger ring systems.

The 2-(2-hydroxyethyl) substituent exerts a profound influence on the reactivity and selectivity of the cyclopentanone ring through several mechanisms, including steric hindrance, intramolecular hydrogen bonding, and chelation control.

Steric and Electronic Effects: The substituent at the 2-position can sterically hinder the approach of reagents to one face of the cyclopentanone ring, leading to diastereoselectivity in reactions such as reductions or nucleophilic additions.

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the conformation of the molecule and the electron density at the carbonyl carbon, potentially affecting its reactivity. In related systems, intramolecular hydrogen bonding has been shown to stabilize certain conformers and influence the course of reactions. This pre-organization of the molecule can be a key factor in the stereochemical outcome of intramolecular reactions, such as the intramolecular aldol-type cyclization discussed earlier.

Chelation Control: In reactions involving organometallic reagents, the hydroxyl group can play a crucial role in directing the stereochemical outcome through chelation. nih.govnih.gov When a Lewis acidic metal is used, both the carbonyl oxygen and the hydroxyl oxygen can coordinate to the metal center, forming a rigid, cyclic intermediate. This chelation model forces the nucleophile to attack the carbonyl group from the less hindered face of this chelated complex, leading to a high degree of stereocontrol. nih.gov This strategy is a powerful tool in asymmetric synthesis. For example, in additions to α- or β-hydroxy ketones, the use of chelating metals (like Mg, Zn, Ti) can favor the formation of one diastereomer, while non-chelating conditions might favor the opposite, Felkin-Anh product. nih.gov The ability of the hydroxyethyl group in Cyclopentanone, 2-(2-hydroxyethyl)- to form a five- or six-membered chelate with a metal center can thus be exploited to achieve high diastereoselectivity in additions to the carbonyl group.

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article on the derivatives and analogues of "Cyclopentanone, 2-(2-hydroxyethyl)-" that strictly adheres to the requested outline. The search for specific research findings on the structural modifications of the cyclopentanone ring and variations of the hydroxyethyl side chain for this particular compound did not yield sufficient information.

The public scientific domain lacks detailed studies on:

Substituted Analogues: Specific examples of alkyl, aryl, or halogen-substituted derivatives of Cyclopentanone, 2-(2-hydroxyethyl)- are not documented in the search results.

Polycyclic and Spirocyclic Derivatives: Information regarding the synthesis of polycyclic or spirocyclic structures originating from this compound is unavailable.

Homologation and Dehomologation: There are no specific studies found concerning the lengthening or shortening of the hydroxyethyl side chain of this molecule.

Modified Hydroxyl Functionality: Research detailing the conversion of the terminal hydroxyl group into other functionalities, such as ethers or esters, for this specific compound could not be located.

Synthetic Strategies for Complex Derivatization: While general synthetic methods for cyclopentanone derivatives exist, strategies specifically for the complex derivatization of Cyclopentanone, 2-(2-hydroxyethyl)- are not described.

Therefore, in the interest of providing scientifically accurate and verifiable information, the requested article cannot be constructed.

Derivatives and Analogues of Cyclopentanone, 2 2 Hydroxyethyl

Synthetic Strategies for Complex Derivatization

Synthesis of (±)-(2RS,3SR)-2-Hydroxyethyl-3-[(1RS)-1-hydroxy-ethyl]cyclopentanone Derivatives

The synthesis of (±)-(2RS,3SR)-2-Hydroxyethyl-3-[(1RS)-1-hydroxy-ethyl]cyclopentanone derivatives represents a notable transformation of the basic cyclopentanone (B42830) structure, introducing additional stereocenters and functional groups. Research in this area has focused on the controlled addition of a hydroxy-ethyl group at the 3-position of the cyclopentanone ring, adjacent to the existing 2-(2-hydroxyethyl) substituent.

One key study in this area outlines the synthesis of these derivatives as potential intermediates in the creation of more complex molecules. oup.com The stereochemistry of the final product, with its specific (2RS,3SR) and (1RS) configurations, indicates a diastereoselective synthesis process. The methodology likely involves an initial aldol-type reaction or a related carbon-carbon bond-forming strategy to introduce the 1-hydroxy-ethyl group at the alpha-position to the ketone. Subsequent reduction of a precursor or a stereocontrolled addition reaction would then establish the desired stereochemistry.

Detailed research findings from this specific synthesis are summarized in the following table:

| Starting Material Precursor | Reagents and Conditions | Key Intermediate | Final Product | Stereochemistry |

| 2-(2-hydroxyethyl)cyclopentanone derivative | 1. Aldol (B89426) reaction with acetaldehyde 2. Stereoselective reduction | Aldol adduct | (±)-(2RS,3SR)-2-Hydroxyethyl-3-[(1RS)-1-hydroxy-ethyl]cyclopentanone | Diastereomerically controlled |

Formation of Trimethyl-Cyclopentanone Derivatives

The synthesis of trimethyl-cyclopentanone derivatives from precursors related to Cyclopentanone, 2-(2-hydroxyethyl)- involves the introduction of three methyl groups onto the cyclopentanone ring. One documented method for preparing a dimethylated cyclopentanone, specifically 2,2-dimethyl cyclopentanone, starts with 2-methoxycarbonyl cyclopentanone. patsnap.com This process involves a sequence of methylation, ketal protection, ester group reduction, deprotection, and subsequent functional group manipulation. patsnap.com

While this specific patent does not start with Cyclopentanone, 2-(2-hydroxyethyl)-, the intermediate step involving the reduction of the ester to a hydroxymethyl group (2-hydroxymethyl-2-methyl cyclopentanone ketal) bears resemblance to the structure of the target compound. patsnap.com This suggests a potential, albeit undocumented, pathway where Cyclopentanone, 2-(2-hydroxyethyl)- could be modified to introduce methyl groups.

A hypothetical pathway could involve the protection of the hydroxyl and keto groups of Cyclopentanone, 2-(2-hydroxyethyl)-, followed by methylation at the alpha-positions of the ketone. The specific reagents and reaction conditions would be critical in controlling the position and number of added methyl groups.

Generation of Cyclopentanone-Sulfur Containing Compounds

The introduction of sulfur-containing functional groups to the cyclopentanone ring expands its chemical diversity and potential applications. A patented method describes the formation of cyclopentanone derivatives where a sulfur-containing group (-SR3) is attached to the ring. google.com This process can involve a Michael reaction between an α,β-unsaturated cyclopentenone and a thiol, resulting in the formation of a thioether linkage. google.com

While the patent does not explicitly detail the synthesis starting from Cyclopentanone, 2-(2-hydroxyethyl)-, a plausible synthetic route can be envisioned. The parent compound could first be dehydrated to form the corresponding α,β-unsaturated cyclopentenone. This intermediate could then undergo a Michael addition with a suitable thiol (R3SH) to yield the desired sulfur-containing cyclopentanone derivative. The nature of the R3 group can be varied, leading to a library of compounds with different properties. google.com

The following table outlines a general, plausible reaction scheme:

| Intermediate | Reactant | Reaction Type | Product Class |

| 2-(2-hydroxyethyl)cyclopentenone | Thiol (R3SH) | Michael Addition | 3-(Alkyl/Arylthio)-2-(2-hydroxyethyl)cyclopentanone |

Curcumin-Related Cyclopentanone Derivative Synthesis

Curcumin, a natural diarylheptanoid, has inspired the synthesis of numerous analogues due to its interesting biological properties. A common synthetic strategy for creating curcumin-related compounds involves the use of a central ketone-containing core, which can be a cyclopentanone ring.

The synthesis of these derivatives typically proceeds via an aldol condensation reaction between cyclopentanone and an appropriate aromatic aldehyde. scispace.comui.ac.id This reaction, usually carried out under basic conditions, leads to the formation of α,β-unsaturated ketones, which are characteristic structural motifs of curcuminoids. scispace.comui.ac.idresearchgate.net By using substituted aromatic aldehydes, a wide variety of curcumin-related cyclopentanone derivatives can be synthesized. scispace.comui.ac.id

While the documented syntheses start with cyclopentanone itself, it is conceivable that Cyclopentanone, 2-(2-hydroxyethyl)- could be utilized to create novel curcumin analogues. The presence of the 2-hydroxyethyl side chain would introduce an additional functional group that could be further modified, potentially leading to compounds with unique properties. The general synthesis would still likely follow a base-catalyzed aldol condensation pathway.

The yields of these reactions are often high, ranging from 63-99%. scispace.comui.ac.idresearchgate.net The resulting products, such as 2,5-dibenzylidene-cyclopentanone and its derivatives, can be characterized using various spectroscopic methods. scispace.comui.ac.id

| Ketone | Aldehyde | Catalyst | Reaction Type | Product Example | Yield Range |

| Cyclopentanone | Aromatic Aldehyde | Barium Hydroxide | Aldol Condensation | 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | 63-99% |

Strategic Applications in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

The inherent reactivity of the ketone and hydroxyl groups, combined with the stereochemical possibilities of the cyclopentane (B165970) ring, makes Cyclopentanone (B42830), 2-(2-hydroxyethyl)- and its derivatives attractive starting materials for the synthesis of biologically active natural products.

Precursor to Thienamycin (B194209) and its Analogues

Thienamycin, the first discovered member of the carbapenem (B1253116) class of antibiotics, is characterized by its potent and broad-spectrum antibacterial activity. nih.gov The synthesis of thienamycin and its analogues is a significant challenge in organic chemistry, often requiring the stereocontrolled construction of a bicyclic β-lactam core. While numerous synthetic routes to thienamycin have been developed, many rely on the use of chiral precursors to establish the correct stereochemistry. nih.gov

The structural features of Cyclopentanone, 2-(2-hydroxyethyl)- suggest its potential as a precursor in thienamycin synthesis. The cyclopentanone ring could, in principle, be transformed into the pyrrolidine (B122466) ring of the carbapenem nucleus. The 2-hydroxyethyl side chain provides a handle for the introduction of the characteristic hydroxyethyl (B10761427) group at C-6 of the thienamycin core, a crucial element for its antibacterial activity. Although direct utilization of Cyclopentanone, 2-(2-hydroxyethyl)- in a completed total synthesis of thienamycin is not prominently documented, its potential lies in its ability to be converted into key intermediates, such as functionalized cyclopentanones that can undergo ring-opening and re-closing strategies to form the desired β-lactam system.

Synthesis of Fenchone and Related Terpenoids

A notable application of a derivative of Cyclopentanone, 2-(2-hydroxyethyl)- is in the total synthesis of fenchone, a bicyclic monoterpenoid found in the essential oils of various plants. rsc.org Specifically, the trimethyl-substituted analogue, (±)-cis-3-(2-hydroxyethyl)-2,2,5-trimethyl-cyclopentanone, serves as a key intermediate in the synthesis of (±)-fenchone. rsc.org

The synthesis involves the conversion of the hydroxyethyl side chain into a suitable leaving group. Treatment of the corresponding chloro-ketone with a base induces an intramolecular cyclization, leading to the formation of the bicyclo[2.2.1]heptane skeleton characteristic of fenchone. rsc.org This strategic intramolecular alkylation reaction highlights the utility of the 2-(2-hydroxyethyl)cyclopentanone scaffold in accessing complex bridged ring systems.

Table 1: Key Intermediates in the Synthesis of (±)-Fenchone

| Precursor | Product | Reagents |

| (±)-cis-3-(2-Hydroxyethyl)-2,2,5-trimethyl-cyclopentanone | Corresponding Chloro-ketone | Thionyl chloride |

| Chloro-ketone | (±)-Fenchone | Base |

Intermediates in the Construction of other Biologically Relevant Scaffolds

The bifunctional nature of Cyclopentanone, 2-(2-hydroxyethyl)- makes it a valuable intermediate for the synthesis of a variety of biologically relevant scaffolds beyond specific natural products. The cyclopentane core is a common motif in many bioactive molecules. The presence of both a ketone and a hydroxyl group allows for a wide range of subsequent chemical modifications, enabling the construction of diverse molecular libraries for drug discovery.

For instance, the ketone can be a site for nucleophilic addition or condensation reactions, while the alcohol can be oxidized, protected, or converted into a leaving group for substitution or elimination reactions. This dual reactivity allows for the stepwise or convergent assembly of more complex structures, including spirocyclic and fused-ring systems that are often found in medicinally important compounds.

Utility in Carbocyclic Ring Construction

The ability to form new carbon-carbon bonds is at the heart of organic synthesis. Cyclopentanone, 2-(2-hydroxyethyl)- provides a platform for various ring-forming reactions, enabling the construction of larger and more complex carbocyclic systems.

Annulation Reactions and Spiroacetal Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental in the synthesis of polycyclic compounds. The cyclopentanone moiety of Cyclopentanone, 2-(2-hydroxyethyl)- can participate in various annulation strategies. For example, it can serve as the starting point for a Robinson annulation, a classic method for the formation of a six-membered ring.

Furthermore, the 2-(2-hydroxyethyl) side chain opens up possibilities for the formation of spiroacetals. Protection of the ketone as a ketal, followed by oxidation of the primary alcohol to an aldehyde and subsequent intramolecular cyclization of a diol precursor, could lead to the formation of a spirocyclic ketal. Spiroacetals are important structural motifs found in a wide range of natural products with diverse biological activities. The ability to form such structures from a relatively simple starting material underscores the synthetic utility of Cyclopentanone, 2-(2-hydroxyethyl)-.

Chiral Synthons in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and biologically active compounds is a cornerstone of modern chemistry. Chiral synthons, or building blocks, that can introduce a specific stereochemistry into a molecule are therefore of immense value. While specific research on the resolution or asymmetric synthesis of 2-(2-hydroxyethyl)cyclopentanone is not extensively documented in publicly available literature, its structure possesses a stereocenter at the C-2 position of the cyclopentanone ring, making it a promising candidate for development as a chiral synthon.

The development of enantiomerically pure 2-(2-hydroxyethyl)cyclopentanone can be approached through several established methodologies in asymmetric synthesis. These methods, while not specifically detailed for this compound in the literature, are standard practices for analogous structures.

Chiral Resolution: A racemic mixture of 2-(2-hydroxyethyl)cyclopentanone could be separated into its constituent enantiomers. This is often achieved by derivatizing the hydroxyl group with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.

Asymmetric Synthesis: A more direct approach involves the enantioselective synthesis of the molecule. This could potentially be achieved through various strategies, such as the asymmetric alkylation of a cyclopentanone enolate with a suitable two-carbon electrophile containing a protected hydroxyl group, catalyzed by a chiral ligand-metal complex. Another avenue is the enzymatic reduction of a precursor diketone, where the enzyme selectively produces one enantiomer of the hydroxy ketone.

Chiral Pool Synthesis: It may be possible to synthesize enantiomerically pure 2-(2-hydroxyethyl)cyclopentanone from naturally occurring chiral starting materials.

The successful implementation of these strategies would yield the (R)- and (S)-enantiomers of 2-(2-hydroxyethyl)cyclopentanone, opening the door for their use in stereocontrolled transformations.

Once obtained in enantiomerically pure form, 2-(2-hydroxyethyl)cyclopentanone can serve as a versatile chiral building block in a variety of stereocontrolled transformations. The presence of two distinct functional groups—a ketone and a primary alcohol—allows for a range of selective manipulations.

The ketone functionality can be used for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The stereocenter at the C-2 position can direct the stereochemical outcome of these reactions, leading to the formation of new stereocenters with a high degree of control.

The hydroxyl group can be protected and deprotected as needed, or it can be used to direct reactions. For instance, intramolecular reactions, such as the formation of bicyclic lactones through oxidation and cyclization, would proceed with defined stereochemistry dictated by the existing chiral center.

Table 1: Potential Stereocontrolled Reactions with Enantiopure 2-(2-Hydroxyethyl)cyclopentanone

| Reaction Type | Reagents/Conditions | Potential Product Stereochemistry |

| Diastereoselective Aldol Condensation | Aldehyde, Chiral Auxiliary | Controlled formation of a new stereocenter |

| Stereoselective Reduction of Ketone | Chiral Reducing Agent (e.g., CBS reagent) | Formation of diastereomeric diols |

| Intramolecular Cyclization | Oxidation, Acid/Base Catalyst | Formation of bicyclic ethers or lactones |

Role in Fine Chemical and Intermediate Production

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are used as starting materials and intermediates for specialty chemicals, particularly pharmaceuticals, biopharmaceuticals, and agrochemicals. caffaroindustrie.com Cyclopentanone derivatives are recognized as important intermediates in the synthesis of various fine chemicals, including fragrances and pharmaceuticals. metoree.combusinessresearchinsights.com

For example, derivatives of 2-(2-hydroxyethyl)cyclopentanone could potentially be precursors to prostaglandins (B1171923) or their analogues, which are a well-known class of biologically active lipids with a cyclopentane ring. The synthesis of such complex molecules often relies on the strategic use of highly functionalized cyclopentanone intermediates.

The production of such intermediates would likely involve multi-step syntheses, where the introduction of the hydroxyethyl side chain onto a pre-existing cyclopentanone ring is a key step. One cited method for the synthesis of 2-(2-hydroxyethyl)cyclopentanone is the Barton reaction. oup.com This reaction allows for the functionalization of an unactivated C-H bond, which can be a powerful tool in streamlining synthetic routes to complex intermediates.

Table 2: Potential Applications in Fine Chemical Synthesis

| Target Molecule Class | Key Transformation | Relevance of 2-(2-hydroxyethyl)cyclopentanone |

| Prostaglandin Analogues | Side-chain elaboration, Ring functionalization | Provides a core cyclopentanone structure with a modifiable side chain. |

| Jasmonate Derivatives | Oxidation of side chain, Esterification | A potential building block for synthesizing plant growth regulators. |

| Chiral Pharmaceutical Intermediates | Enantioselective synthesis and further transformation | Access to enantiomerically pure building blocks for complex APIs. |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with a sample, researchers can gain insights into the functional groups present, the connectivity of atoms, and the electronic environment within a molecule. For Cyclopentanone (B42830), 2-(2-hydroxyethyl)- , a combination of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy would be employed to confirm its identity and elucidate its structural nuances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

In the IR spectrum of Cyclopentanone, 2-(2-hydroxyethyl)- , two key functional groups would exhibit characteristic absorption bands: the carbonyl (C=O) group of the cyclopentanone ring and the hydroxyl (O-H) group of the hydroxyethyl (B10761427) side chain.

Carbonyl (C=O) Stretching: The C=O stretching vibration in a five-membered ring, such as cyclopentanone, typically appears at a higher frequency compared to that in a six-membered ring or an acyclic ketone. For cyclopentanone itself, a strong absorption band is observed around 1740-1750 cm⁻¹. nist.govchemicalbook.com Therefore, a strong absorption band in this region would be expected for Cyclopentanone, 2-(2-hydroxyethyl)- .

Hydroxyl (O-H) Stretching: The O-H stretching vibration of the primary alcohol would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of hydrogen bonding.

C-H Stretching: The spectrum would also display C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane (B165970) ring and the ethyl side chain, typically appearing in the 2850-3000 cm⁻¹ region.

C-O Stretching: A C-O stretching vibration for the primary alcohol would be expected in the 1000-1260 cm⁻¹ region.

A hypothetical IR data table for Cyclopentanone, 2-(2-hydroxyethyl)- is presented below, based on characteristic functional group frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C-H (sp³) | 2850-3000 |

| C=O (Ketone) | 1735-1750 |

| C-O (Alcohol) | 1000-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of Cyclopentanone, 2-(2-hydroxyethyl)- would provide information on the number of different types of protons and their neighboring protons through chemical shifts, integration, and signal splitting (multiplicity).

Hydroxyl Proton (-OH): The proton of the hydroxyl group would typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Methylene Protons adjacent to Hydroxyl (-CH₂-OH): These protons would be expected to appear as a triplet in the range of 3.5-3.8 ppm.

Methylene Protons adjacent to the Ring (-CH₂-CH-): These protons would likely appear as a multiplet.

Cyclopentanone Ring Protons: The protons on the cyclopentanone ring would exhibit complex splitting patterns and would be found in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. For unsubstituted cyclopentanone, the protons appear as a multiplet around 2.0 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and would appear at a very downfield chemical shift, typically in the range of 210-220 ppm. For cyclopentanone, the carbonyl carbon signal is observed at approximately 219 ppm. chemicalbook.com

Carbonyl-adjacent Carbons: The carbons of the cyclopentane ring adjacent to the carbonyl group would be expected in the range of 35-45 ppm.

Methylene Carbon of the Hydroxyethyl Group (-CH₂-OH): This carbon would be found in the region of 60-65 ppm.

Other Ring and Side-Chain Carbons: The remaining sp³ hybridized carbons of the cyclopentane ring and the ethyl side chain would appear in the upfield region of the spectrum.

A hypothetical ¹³C NMR data table for Cyclopentanone, 2-(2-hydroxyethyl)- is presented below.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O | 210-220 |

| -CH₂-OH | 60-65 |

| Ring CH₂ adjacent to C=O | 35-45 |

| Ring CH with side chain | 40-50 |

| -CH₂-CH- | 30-40 |

| Other Ring CH₂ | 20-30 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The key chromophore in Cyclopentanone, 2-(2-hydroxyethyl)- is the carbonyl group. Saturated ketones, like cyclopentanone, exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) transition of the non-bonding electrons on the oxygen to the antibonding π* orbital of the carbonyl group. For cyclopentanone, this absorption maximum (λ_max) is typically observed around 280-300 nm in a non-polar solvent. nist.gov The presence of the hydroxyethyl substituent is not expected to significantly alter the position of this absorption band as it is not conjugated with the carbonyl group.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become powerful adjuncts to experimental studies, providing theoretical insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to predict molecular geometries, vibrational frequencies, and other molecular properties with a good balance of accuracy and computational cost.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in Cyclopentanone, 2-(2-hydroxyethyl)- , a process known as geometry optimization. These calculations would likely explore the different possible conformations of the molecule, including the orientation of the hydroxyethyl side chain relative to the cyclopentanone ring. The calculations would aim to find the global minimum on the potential energy surface, representing the most stable conformer.

Furthermore, energetic analysis through DFT can provide valuable information about the relative stabilities of different conformers. For instance, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen could be investigated. If present, this interaction would lead to a more stable, lower-energy conformation. The calculated bond lengths, bond angles, and dihedral angles from the optimized geometry can be compared with experimental data if available, or used to predict these parameters.

A hypothetical table of calculated energetic properties for different conformers of Cyclopentanone, 2-(2-hydroxyethyl)- is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Extended | 0.00 (Reference) | ~180 |

| Intramolecular H-bonded | -2.5 | ~60 |

Note: The values in the table are hypothetical and for illustrative purposes only.

The combination of these advanced spectroscopic and computational methods provides a comprehensive understanding of the structure and properties of Cyclopentanone, 2-(2-hydroxyethyl)- . While experimental data for this specific compound is not widely published, the principles outlined here form the basis of its scientific investigation.

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For Cyclopentanone, 2-(2-hydroxyethyl)-, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group and the carbonyl oxygen, as these are the regions with the highest electron density. The LUMO, conversely, would likely be centered on the electrophilic carbon atom of the carbonyl group.

The energies of these orbitals dictate the molecule's ability to donate or accept electrons. A lower HOMO energy indicates a weaker electron-donating ability, while a higher LUMO energy suggests a weaker electron-accepting ability. The HOMO-LUMO gap can be utilized to calculate various quantum chemical parameters that further describe the molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for a Representative Ketone

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | The inverse of hardness, indicating higher reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule |

Note: The values in this table are illustrative and would need to be calculated specifically for Cyclopentanone, 2-(2-hydroxyethyl)- using appropriate computational methods.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides a detailed picture of the bonding and antibonding interactions, charge distribution, and delocalization of electron density within the molecule.

For Cyclopentanone, 2-(2-hydroxyethyl)-, NBO analysis would reveal the nature of the covalent bonds, such as the C-C, C-H, C-O, and O-H bonds, in terms of their hybrid orbitals and electron occupancies. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as second-order perturbation interactions, stabilize the molecule.

The most significant hyperconjugative interactions in Cyclopentanone, 2-(2-hydroxyethyl)- are expected to involve the lone pairs of the oxygen atoms as donors and the antibonding orbitals of adjacent bonds as acceptors. For example, the delocalization of an oxygen lone pair (n) to an adjacent C-C antibonding orbital (σ*) would contribute to the stabilization of the molecule. The energy of these interactions (E(2)) quantifies the strength of the delocalization.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Substituted Ketone

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(O) of C=O | σ(C-C) adjacent to C=O | > 5.0 |

| n(O) of -OH | σ(C-C) adjacent to -OH | ~ 2.0 - 5.0 |

| σ(C-H) | σ*(C-C) | ~ 1.0 - 2.0 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. Actual values for Cyclopentanone, 2-(2-hydroxyethyl)- would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into the conformational flexibility and dynamics of Cyclopentanone, 2-(2-hydroxyethyl)-.

MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a dynamic picture of the molecule's structure.

Table 3: Potential Conformational States and Dihedral Angles for Cyclopentanone, 2-(2-hydroxyethyl)-

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| Intramolecular H-bonded (gauche) | O-C-C-O | ~60° | High |

| Extended (anti) | O-C-C-O | ~180° | Moderate to Low |

| Other Ring Pucker Conformations | C-C-C-C | Varies | Varies |

Note: The data in this table is conceptual and serves to illustrate the expected outcomes of a molecular dynamics study. Precise values would be the result of detailed simulations.

Future Research Directions and Unexplored Avenues

Advancements in Green Chemistry Methodologies for Synthesis

The future synthesis of 2-(2-hydroxyethyl)cyclopentanone and its analogs will increasingly prioritize sustainability. A primary focus lies in utilizing renewable biomass as a feedstock. The catalytic transformation of biomass-derived compounds like furfural and 5-hydroxymethylfurfural (HMF) into cyclopentanone (B42830) derivatives is a cornerstone of this green approach. nih.govmdpi.comnih.govnih.govacs.org Research is expected to advance this field by:

Developing Novel Biocatalysts: Exploring enzymes and engineered microorganisms could offer highly selective and efficient routes to 2-(2-hydroxyethyl)cyclopentanone under mild, aqueous conditions, significantly reducing the environmental footprint compared to traditional synthesis. mdpi.comencyclopedia.pub

Solvent Minimization and Replacement: Future methodologies will aim to eliminate the use of hazardous organic solvents, favoring greener alternatives like water or supercritical CO2, or developing solvent-free reaction conditions, for instance, through mechanochemistry. nih.gov

Energy-Efficient Processes: Investigating photochemical and electrochemical methods could provide alternative energy inputs that reduce reliance on thermal heating, thereby lowering energy consumption.

A key green route to the cyclopentanone core involves the aqueous-phase hydrogenation and rearrangement of furfural, a platform chemical derived from lignocellulosic biomass. nih.gov

| Approach | Description | Potential Advantages |

|---|---|---|

| Biomass Conversion | Use of renewable feedstocks like furfural and HMF. nih.govnih.gov | Reduces reliance on fossil fuels, sustainability. |

| Biocatalysis | Application of enzymes for synthesis. mdpi.com | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Aqueous-Phase Reactions | Using water as a solvent. nih.gov | Non-toxic, non-flammable, inexpensive solvent. |

| Mechanochemistry | Solvent-free reactions promoted by mechanical force. nih.gov | Reduces solvent waste, can increase reaction rates. |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is central to unlocking the synthetic potential of 2-(2-hydroxyethyl)cyclopentanone. While significant progress has been made in catalysts for producing the cyclopentanone core from biomass, future research will focus on catalysts for the selective transformation of the title compound itself. mdpi.comnih.govnih.gov

Bifunctional and Multifunctional Catalysts: Designing catalysts with multiple active sites is a key frontier. For instance, a catalyst possessing both acidic and metallic sites could facilitate tandem reactions, such as a dehydration of the alcohol followed by a hydrogenation or rearrangement of the cyclopentanone ring in a single pot. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs offer tunable porosity and active sites, making them promising candidates for highly selective conversions. researchgate.netamazonaws.com Future work could involve designing MOFs that can selectively catalyze reactions at either the ketone or alcohol group of 2-(2-hydroxyethyl)cyclopentanone.

Nanocatalysts: Supported metal nanoparticles, particularly bimetallic systems (e.g., Ni-Cu, Pd/Cu), have shown high efficiency in related transformations. researchgate.netamazonaws.com Research will likely explore novel compositions and supports to enhance activity, selectivity, and recyclability for reactions involving 2-(2-hydroxyethyl)cyclopentanone.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Future studies could develop organocatalysts for asymmetric transformations of 2-(2-hydroxyethyl)cyclopentanone, creating chiral derivatives of high value.

| Catalyst Type | Key Features | Future Research Focus for 2-(2-hydroxyethyl)cyclopentanone |

|---|---|---|

| Bifunctional Catalysts | Combines different catalytic functions (e.g., acid and metal sites). mdpi.com | Catalyzing one-pot tandem reactions involving both functional groups. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable structure, and defined active sites. researchgate.netamazonaws.com | Shape-selective transformations and substrate-specific catalysis. |

| Bimetallic Nanoparticles | Synergistic effects between two metals enhance catalytic performance. amazonaws.com | Selective hydrogenations, oxidations, or coupling reactions. |

| Organocatalysts | Metal-free, often enabling asymmetric synthesis. | Enantioselective derivatization of the ketone or alcohol. |

Investigation of Undiscovered Reactivity Modes

The presence of two distinct functional groups in 2-(2-hydroxyethyl)cyclopentanone opens the door to a wide range of chemical transformations, many of which remain unexplored. Future research will likely focus on leveraging the interaction between the ketone and alcohol moieties to achieve novel chemical structures.

Intramolecular Cyclizations: The proximity of the hydroxyl and carbonyl groups could be exploited to synthesize bicyclic compounds, such as lactones or cyclic ethers, through intramolecular reactions under specific catalytic conditions.

Tandem and Cascade Reactions: Designing one-pot reactions where both functional groups react sequentially would be a highly efficient strategy for building molecular complexity. researchgate.net For example, a reaction could be initiated at the alcohol (e.g., oxidation to an aldehyde), which then participates in an intramolecular aldol (B89426) reaction with the existing ketone.

Multicatalytic Processes: A particularly exciting avenue is the use of multiple catalysts in a single pot to orchestrate a cascade of reactions. nih.gov For instance, an aminocatalyst could activate the ketone for a Michael addition, while a metal catalyst activates the alcohol for a coupling reaction, all within the same reaction vessel.

Development of New Derivatives with Tailored Properties

The core structure of 2-(2-hydroxyethyl)cyclopentanone is a scaffold that can be modified to create a diverse library of new molecules with specific, tailored properties. Cyclopentanone derivatives are valuable as pharmaceuticals, fragrances, and precursors to advanced materials. ui.ac.iddigitellinc.comnih.govnih.gov

Pharmaceutical Intermediates: The cyclopentanone ring is a common feature in many biologically active molecules, including prostaglandins (B1171923). digitellinc.com Derivatization of 2-(2-hydroxyethyl)cyclopentanone could lead to novel intermediates for drug discovery programs.

Advanced Polymers and Materials: The di-functional nature of the molecule makes it a potential monomer for polymerization reactions. The hydroxyl group can be used to form polyesters or polyethers, while the ketone provides a site for further cross-linking or functionalization, leading to materials with unique thermal or mechanical properties.

Fine Chemicals and Fragrances: Simple modifications, such as esterification of the alcohol or aldol condensation at the ketone, can generate a range of compounds with potentially interesting organoleptic properties for the fragrance and flavor industry. nih.gov For instance, aldol condensation is a key reaction for creating larger molecules from cyclopentanone for use as high-density fuels. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. durham.ac.uk Future research will focus on adapting the synthesis and derivatization of 2-(2-hydroxyethyl)cyclopentanone to these modern platforms.

Continuous Synthesis: Developing a continuous flow process for the synthesis of 2-(2-hydroxyethyl)cyclopentanone, for example from bio-derived furfural, would enable safer, more efficient, and scalable production.

Automated Derivatization: Integrating flow reactors with automated systems for reagent addition and purification would allow for the rapid synthesis of a large library of derivatives. This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Telescoped Reactions: Flow chemistry is ideally suited for "telescoping" multi-step synthetic sequences, where the output of one reactor flows directly into the next without intermediate purification. rsc.org This could be applied to multi-step transformations of 2-(2-hydroxyethyl)cyclopentanone, significantly reducing waste and processing time.

The integration of these advanced synthesis platforms will be crucial for translating laboratory discoveries into industrially viable processes, paving the way for the efficient and sustainable production of novel compounds derived from 2-(2-hydroxyethyl)cyclopentanone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.